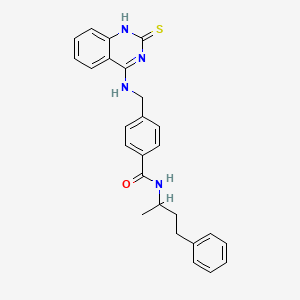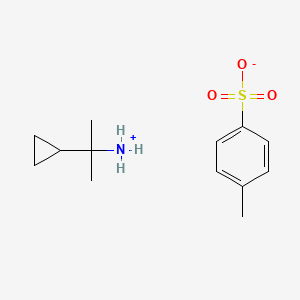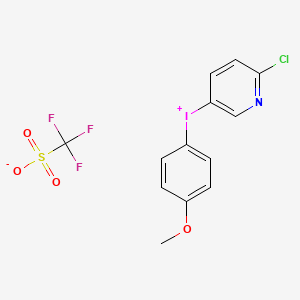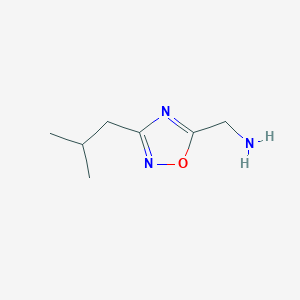
2-(4-acetamidophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetamidophenyl)-N-methylacetamide is a chemical compound that belongs to the class of amides It is structurally related to acetaminophen, a widely used analgesic and antipyretic agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-methylacetamide can be achieved through several methods. One common approach involves the acetylation of 4-aminophenol followed by N-methylation. The reaction typically employs acetic anhydride as the acetylating agent and methyl iodide for the N-methylation step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-acetamidophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-acetamidophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent, similar to acetaminophen.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mecanismo De Acción
The exact mechanism of action of 2-(4-acetamidophenyl)-N-methylacetamide is not fully understood. it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to acetaminophen. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Phenacetin: An older analgesic that was withdrawn due to its nephrotoxicity.
N-acetyl-p-aminophenol: Another name for acetaminophen, highlighting its structural similarity.
Uniqueness
2-(4-acetamidophenyl)-N-methylacetamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to acetaminophen and other similar compounds. These differences can potentially lead to variations in efficacy, safety, and therapeutic applications .
Propiedades
Número CAS |
32637-63-1 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(4-acetamidophenyl)-N-methylacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-10-5-3-9(4-6-10)7-11(15)12-2/h3-6H,7H2,1-2H3,(H,12,15)(H,13,14) |
Clave InChI |
XPBLXXMYYHIWKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)


![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)

